1-(5-Methylisoxazol-3-yl)cyclopentanecarboxylic acid
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Overview
Description
1-(5-Methylisoxazol-3-yl)cyclopentanecarboxylic acid is a heterocyclic compound that features an isoxazole ring fused to a cyclopentane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylisoxazol-3-yl)cyclopentanecarboxylic acid typically involves the formation of the isoxazole ring followed by its attachment to the cyclopentane carboxylic acid. One common method for synthesizing isoxazoles is through the (3+2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring the process is environmentally friendly. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylisoxazol-3-yl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The isoxazole ring and cyclopentane carboxylic acid moiety can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, will depend on the specific reaction being performed.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new substituents on the isoxazole ring or cyclopentane carboxylic acid moiety.
Scientific Research Applications
1-(5-Methylisoxazol-3-yl)cyclopentanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Methylisoxazol-3-yl)cyclopentanecarboxylic acid will depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring is known to be a bioisostere, which can mimic the properties of other functional groups in biological systems, thereby influencing molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(5-Methylisoxazol-3-yl)cyclopentanecarboxylic acid include other isoxazole derivatives, such as:
- 1-Phenyl-1-cyclopentanecarboxylic acid
- 4-Biphenylcarboxylic acid
- 2-Nitrobenzoic acid
- Piperonylic acid
- 1-Naphthalenecarboxylic acid
Uniqueness
What sets this compound apart is its unique combination of the isoxazole ring and cyclopentane carboxylic acid moiety. This structure provides distinct chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-6-8(11-14-7)10(9(12)13)4-2-3-5-10/h6H,2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMRSMUKFWQRRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2(CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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